molecular formula C16H32N8O4 B14241339 2,2',2''-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide CAS No. 188609-47-4

2,2',2''-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide

Cat. No.: B14241339
CAS No.: 188609-47-4
M. Wt: 400.48 g/mol
InChI Key: OPCQPAWHMCYACZ-UHFFFAOYSA-N
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Description

2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide is a complex organic compound that belongs to the class of macrocyclic ligands. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. Its structure consists of a tetraazacyclododecane ring with three acetamide groups and a glycyl moiety attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide typically involves the following steps:

    Formation of the Tetraazacyclododecane Ring: The initial step involves the cyclization of a suitable precursor, such as 1,4,7,10-tetraazacyclododecane, under controlled conditions to form the macrocyclic ring.

    Attachment of Acetamide Groups: The next step involves the introduction of acetamide groups at the 1, 4, and 7 positions of the tetraazacyclododecane ring. This is usually achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of the Glycyl Moiety: The final step involves the attachment of the glycyl moiety to the 10th position of the tetraazacyclododecane ring. This can be accomplished through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide can undergo various chemical reactions, including:

    Complexation Reactions: The compound readily forms stable complexes with metal ions such as copper, zinc, and gadolinium. These reactions typically occur in aqueous solutions and are driven by the high affinity of the macrocyclic ligand for metal ions.

    Substitution Reactions:

    Hydrolysis Reactions: Under acidic or basic conditions, the acetamide groups can undergo hydrolysis to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Complexation Reactions: Metal salts (e.g., copper sulfate, zinc chloride) in aqueous solutions.

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis Reactions: Acidic or basic aqueous solutions.

Major Products Formed

    Complexation Reactions: Metal-ligand complexes with enhanced stability and specific properties.

    Substitution Reactions: Derivatives with modified functional groups.

    Hydrolysis Reactions: Amines and carboxylic acids.

Scientific Research Applications

2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.

    Biology: Employed in the design of metal-based probes for imaging and diagnostic purposes.

    Medicine: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) due to its ability to form stable complexes with gadolinium ions.

    Industry: Applied in the production of metal-chelating agents for water treatment and purification processes.

Mechanism of Action

The mechanism of action of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide primarily involves its ability to chelate metal ions. The tetraazacyclododecane ring provides a rigid and preorganized structure that facilitates the binding of metal ions, while the acetamide and glycyl groups enhance the stability and specificity of the complexes. The resulting metal-ligand complexes can interact with various molecular targets and pathways, depending on the nature of the metal ion and the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A similar macrocyclic ligand with four acetic acid groups instead of acetamide and glycyl groups.

    1,4,7-Triazacyclononane-1,4,7-triacetic acid: A smaller macrocyclic ligand with three acetic acid groups.

Uniqueness

2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide is unique due to its specific combination of acetamide and glycyl groups, which provide enhanced stability and specificity in metal-ligand complexes. This makes it particularly valuable in applications requiring high stability and selectivity, such as in the development of MRI contrast agents and metal-based probes for biological imaging.

Properties

CAS No.

188609-47-4

Molecular Formula

C16H32N8O4

Molecular Weight

400.48 g/mol

IUPAC Name

2-[7-(2-aminoacetyl)-4,10-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide

InChI

InChI=1S/C16H32N8O4/c17-9-16(28)24-7-5-22(11-14(19)26)3-1-21(10-13(18)25)2-4-23(6-8-24)12-15(20)27/h1-12,17H2,(H2,18,25)(H2,19,26)(H2,20,27)

InChI Key

OPCQPAWHMCYACZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)C(=O)CN)CC(=O)N

Origin of Product

United States

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